4-Hydroxy Nisoldipine is a derivative of the dihydropyridine class of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. The pharmacological significance of these compounds lies in their ability to inhibit the influx of calcium ions through L-type calcium channels, thereby exerting a vasodilatory effect on vascular smooth muscle. This class of drugs has been extensively studied for their structural and functional properties, leading to the development of various analogs with improved efficacy and specificity.
In the cardiovascular field, 4-Hydroxy Nisoldipine has been shown to have significant therapeutic potential. For instance, it has been demonstrated to reverse norepinephrine-induced reductions in glomerular filtration rate (GFR) in isolated perfused rat kidneys. This suggests that 4-Hydroxy Nisoldipine preferentially antagonizes preglomerular vasoconstriction, which is a valuable effect in managing conditions like hypertension and chronic kidney disease2.
The pharmacological activities of 4-Hydroxy Nisoldipine and its analogs have been assessed through their binding affinity to radioligand [3H]nitrendipine and their ability to counteract K+-depolarization-induced tension responses in intestinal smooth muscle. These studies have provided insights into the structure-activity relationships of dihydropyridine derivatives, highlighting the importance of phenyl ring substituents and ester groups in determining the potency of these calcium channel blockers1.
The specificity of 4-Hydroxy Nisoldipine in targeting preglomerular vessels over postglomerular arterioles has been elucidated through experiments measuring renal perfusate flow and GFR. The compound's ability to abolish norepinephrine-induced reductions in stop-flow pressure further emphasizes its role in modulating renal hemodynamics, which could be beneficial in treating renal impairments associated with vasoconstriction2.
The synthesis of 4-Hydroxy Nisoldipine involves several complex organic reactions. The process typically begins with dimethyl formamide and includes steps such as Knovenagel condensation followed by cyclizing Michael addition to yield the desired compound.
The molecular structure of 4-Hydroxy Nisoldipine features a dihydropyridine core with various functional groups that contribute to its pharmacological activity.
The presence of the hydroxyl group at the fourth position enhances its solubility in organic solvents and plays a significant role in its interaction with calcium channels .
4-Hydroxy Nisoldipine undergoes various chemical reactions, which include:
These reactions are essential for modifying the compound's properties and enhancing its efficacy in various applications .
The mechanism of action for 4-Hydroxy Nisoldipine closely mirrors that of its parent compound, Nisoldipine.
By inhibiting calcium entry, 4-Hydroxy Nisoldipine disrupts normal calcium signaling pathways, leading to reduced smooth muscle contraction and vasodilation. Its pharmacokinetics suggest a half-life similar to that of Nisoldipine, estimated between 9-18 hours .
4-Hydroxy Nisoldipine has several scientific applications:
4-Hydroxy nisoldipine (chemical name: methyl 2-methylpropyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-hydroxypyridine-3,5-dicarboxylate) shares the core dihydropyridine structure with the parent compound nisoldipine. The molecular formula of nisoldipine is C₂₀H₂₄N₂O₆, while 4-hydroxy nisoldipine possesses the modified formula C₂₀H₂₄N₂O₇, reflecting the addition of a single oxygen atom [1] [5].
The critical structural modification occurs at the C4 position of the dihydropyridine ring, where a hydrogen atom is substituted by a hydroxyl group (-OH). This oxidation dramatically alters the molecule's polarity and electronic distribution while retaining the planar aromatic characteristics conferred by the nitrophenyl moiety at C4 [3] [4]. The ester functions at C3 (methyl ester) and C5 (isobutyl ester) remain intact, preserving sites for potential phase II conjugation.
Stereochemical Considerations:Nisoldipine is administered as a racemate. The 4-hydroxylation metabolic step exhibits stereoselectivity, with the (+)-(R)-enantiomer of nisoldipine showing preferential metabolism to the 4-hydroxy derivative compared to the (-)-(S)-enantiomer in in vitro systems. This results in an unequal ratio of enantiomers for both parent and metabolite in systemic circulation [2].
Physicochemical Properties:The introduction of the hydroxyl group increases aqueous solubility compared to the highly lipophilic parent drug. However, 4-hydroxy nisoldipine maintains significant protein binding (>99%), primarily to albumin, similar to nisoldipine itself [1] [5]. The metabolite retains the photolability characteristic of dihydropyridines, necessitating protective handling during analytical procedures.
Table 1: Structural Comparison of Nisoldipine and 4-Hydroxy Nisoldipine
Property | Nisoldipine | 4-Hydroxy Nisoldipine |
---|---|---|
Molecular Formula | C₂₀H₂₄N₂O₆ | C₂₀H₂₄N₂O₇ |
Molecular Weight | 388.42 g/mol | 404.42 g/mol |
IUPAC Name | Methyl 2-methylpropyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Methyl 2-methylpropyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-hydroxypyridine-3,5-dicarboxylate |
Site of Metabolism | - | C4 position of dihydropyridine ring |
Key Functional Group Change | - | Addition of hydroxyl (-OH) group |
4-Hydroxy nisoldipine is quantitatively the predominant oxidative metabolite detected in human plasma following oral administration of nisoldipine. Its formation represents the major Phase I metabolic pathway, mediated almost exclusively by the cytochrome P450 enzyme CYP3A4 located in both the intestinal mucosa and the liver [2] [4].
Formation Kinetics:
Factors Influencing Metabolite Formation:
Table 2: Pharmacokinetic Parameters of 4-Hydroxy Nisoldipine Formation and Exposure
Parameter | Characteristics of 4-Hydroxy Nisoldipine | Significance |
---|---|---|
Primary Enzyme Responsible | Cytochrome P450 3A4 (CYP3A4) | Target for drug-drug/food interactions; Major source of inter-individual variability |
Plasma Concentration Relative to Parent | Often comparable or higher (Metabolite:Parent AUC ratio ~0.5-1.5) | Contributes significantly to overall pharmacological activity profile |
Relative Potency | ~10% of nisoldipine's calcium channel blocking activity | Contributes to efficacy, especially at trough parent concentrations |
Impact of Age (Elderly) | 2-3 fold higher plasma concentrations (Cₘₐₓ and AUC) vs. young subjects | Requires cautious dosing and titration in elderly patients |
Impact of Liver Cirrhosis | 4-5 fold higher plasma concentrations of parent drug (and metabolite) | Requires significantly lower starting and maintenance doses |
Effect of High-Fat Meal | Altered formation kinetics (↑Cₘₐₓ parent, ↓AUC parent; variable metabolite) | Administration on empty stomach required for predictable exposure |
The study of 4-hydroxy nisoldipine holds substantial importance beyond understanding nisoldipine's pharmacology, serving as a key model compound in several critical research areas within drug metabolism and bioavailability enhancement.
Overcoming Bioavailability Limitations:The extremely low (approximately 5%) and highly variable oral bioavailability of nisoldipine stems primarily from extensive CYP3A4-mediated first-pass metabolism, forming 4-hydroxy nisoldipine and other metabolites [2] [6]. This makes nisoldipine a prime candidate for investigating alternative delivery strategies aimed at bypassing gut metabolism:
Probe for Metabolic Phenotyping and Interactions:
Model for Structure-Metabolism Relationships (SMR) in Dihydropyridines:The metabolic pathway leading to 4-hydroxy nisoldipine (aromatic hydroxylation at the C4 position of the dihydropyridine ring) is common to several 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, nitrendipine, felodipine). Investigating the structural features of nisoldipine that favor this specific metabolic route and comparing the kinetics of 4-hydroxylation across different dihydropyridines provides valuable insights for predicting the metabolic fate and potential drug interaction liabilities of new chemical entities within this class [4] [7].
Understanding Interindividual and Interethnic Variability:Research into 4-hydroxy nisoldipine formation kinetics helps explain the wide interindividual variability observed in nisoldipine's clinical response. While age and liver disease are established factors, studies specifically investigating the metabolite formation have found no significant interethnic differences in nisoldipine pharmacokinetics attributable to metabolism once covariates like body size and CYP3A4 expression/activity are accounted for [2]. This knowledge aids in rational dose individualization strategies.
Informing Prodrug Design and Metabolic Stability Optimization:The identification of 4-hydroxy nisoldipine as the major active metabolite, albeit less potent than the parent, informs medicinal chemistry efforts. For future dihydropyridine derivatives, strategies can be employed to either block the C4 position (if parent activity is desired) or design prodrugs specifically activated via C4-hydroxylation, potentially leading to compounds with improved metabolic stability or targeted tissue delivery [4]. Understanding the susceptibility to CYP3A4-mediated metabolism is crucial for designing new drugs with higher oral bioavailability and reduced interaction potential.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: